Acepromazine maleate

描述

乙酰丙嗪,也称为乙酰丙吗嗪,是一种吩噻嗪衍生物,主要用作兽用镇静剂和止吐剂。最初在 20 世纪 50 年代被开发为人类抗精神病药,但由于副作用以及更好的替代品的出现,其在人类医学中的应用已显著下降。 它仍然广泛应用于动物,特别是在犬、猫和马身上,用于在手术或压力事件前镇静它们 .

准备方法

合成路线和反应条件: 乙酰丙嗪通过多步过程合成,涉及吩噻嗪与各种试剂的反应。关键步骤包括:

N-烷基化: 吩噻嗪与 3-二甲基氨基丙基氯在碱的存在下反应生成 N-(3-二甲基氨基丙基)吩噻嗪。

酰化: 所得化合物然后用乙酰氯酰化生成乙酰丙嗪。

工业生产方法: 在工业环境中,乙酰丙嗪的生产涉及类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及先进的纯化技术,例如重结晶和色谱法 .

反应类型:

氧化: 乙酰丙嗪可以被氧化形成羟乙基丙吗嗪亚砜,其主要代谢产物。

还原: 还原反应不太常见,但在特定条件下会发生。

取代: 乙酰丙嗪可以参与取代反应,特别是涉及吩噻嗪环。

常用试剂和条件:

氧化剂: 过氧化氢或其他过氧化物。

还原剂: 硼氢化钠或氢化铝锂。

取代试剂: 卤化剂或亲核试剂。

主要产物:

氧化: 羟乙基丙吗嗪亚砜。

还原: 乙酰丙嗪的还原形式,尽管这些不太常见。

取代: 各种取代的吩噻嗪衍生物.

科学研究应用

Clinical Applications

-

Sedation in Veterinary Medicine

- Acepromazine is widely used for sedation in dogs and cats during various procedures. It helps calm anxious animals, making it easier for veterinarians to perform examinations or treatments.

- Pre-Anesthetic Sedative

-

Management of Specific Conditions

- Laminitis Treatment : Acepromazine is utilized as a vasodilator in treating laminitis in horses. While it is effective in eliciting vasodilation, evidence supporting its efficacy in improving laminae perfusion remains inconclusive .

- Equine Exertional Rhabdomyolysis : It is also employed in managing this condition by providing sedation and reducing muscle tension .

Sedation and Cardiac Effects

A study evaluated the cardiac effects of this compound compared to other sedatives like detomidine and romifidine in horses. The findings indicated that while detomidine significantly affected heart function, acepromazine had minimal impact on echocardiographic measurements . This suggests that acepromazine may be preferable when cardiac stability is a concern.

| Sedative | Heart Rate Effect | Echocardiographic Changes |

|---|---|---|

| Acepromazine | Varying | No significant changes |

| Detomidine | Significant decrease | Notable changes in heart dimensions |

| Romifidine | Significant decrease | Changes observed |

Analgesic Properties

Research has also explored the analgesic properties of acepromazine when combined with other analgesics. A study involving beagle dogs demonstrated that combinations including acepromazine provided significant analgesia compared to controls, although acepromazine alone did not significantly elevate pain thresholds .

Case Studies

- Acepromazine Overdose

- Effect on Isoflurane Requirements

作用机制

乙酰丙嗪主要通过拮抗各种神经递质受体发挥作用:

多巴胺受体: 阻断突触后 D2 受体,导致镇静和止吐作用。

血清素受体: 拮抗 5-HT1 和 5-HT2 受体,有助于其抗焦虑和抗攻击特性。

组胺受体: 阻断 H1 受体,导致镇静和止吐。

肾上腺素受体: 拮抗 α1 受体,导致血管扩张和低血压。

相似化合物的比较

乙酰丙嗪经常与其他吩噻嗪衍生物进行比较:

氯丙嗪: 用作人类抗精神病药。它具有类似的作用机制,但在人类中更常用。

丙吗嗪: 另一种吩噻嗪衍生物,具有类似的镇静特性,但效力低于乙酰丙嗪。

三氟丙嗪: 用作人类抗精神病药和止吐剂,效力高于乙酰丙嗪。

独特性: 乙酰丙嗪在兽用医学中的主要用途,特别是用于镇静和止吐,使其与其他吩噻嗪衍生物区分开来。 其安全性概况和在动物中的有效性使其成为兽医的首选 .

生物活性

Acepromazine maleate is a phenothiazine derivative primarily used as a sedative and tranquilizer in veterinary medicine. Its biological activity encompasses various pharmacological effects, including sedation, antiemetic properties, and potential impacts on hemostasis and cardiovascular function. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound exhibits variable pharmacokinetic properties across different species. In camels, for instance, the elimination half-life was found to be approximately 9.4 hours, with a mean residence time (MRT) of 12.25 hours following intravenous administration at a dose of 0.1 mg/kg. Sedation onset was rapid, occurring within 10 minutes, and lasted for about 2 hours .

Table 1: Pharmacokinetic Parameters of this compound in Camels

| Parameter | Value |

|---|---|

| Distribution Half-Life | 0.1 hours |

| Elimination Half-Life | 9.4 hours |

| Volume of Distribution | 20.01 L/kg |

| Mean Residence Time | 12.25 hours |

Sedative Effects

Acepromazine is widely recognized for its sedative effects in various animal species. In a study involving dogs with a history of seizures, acepromazine administration did not correlate with increased seizure activity, suggesting its safety in controlled settings . The sedative effects are attributed to its action on central neurotransmitter systems, particularly dopamine receptors.

Cardiovascular Effects

The cardiovascular effects of acepromazine are significant and vary by species. In horses, acepromazine administration has been shown to have minimal impact on heart rate compared to other sedatives like detomidine and romifidine . However, it can induce hypotension due to its vasodilatory properties.

Table 2: Cardiovascular Effects of Acepromazine in Horses

| Drug | Heart Rate Change | Blood Pressure Change |

|---|---|---|

| Acepromazine | Varying | Mild decrease |

| Detomidine | Significant decrease | Significant decrease |

| Romifidine | Significant decrease | Moderate decrease |

Hemostatic Effects

This compound has been noted to affect platelet function significantly. Studies indicate that higher doses can lead to reduced platelet aggregation in response to ADP, raising concerns about its use in patients with coagulation disorders . The implications of these findings suggest caution when using acepromazine in surgical or critical care settings where bleeding risk is elevated.

Case Studies

- Acute Overdose : A case study reported the clinical effects and toxicokinetics of an acute overdose of acepromazine in humans, revealing central nervous system depression and hypotension as primary symptoms. Notably, recovery was rapid, correlating with the drug's short elimination half-life .

- Seizure Management : In a retrospective study involving dogs with seizure histories treated with acepromazine, no significant correlation was found between drug administration and seizure recurrence during hospitalization . This suggests that acepromazine may be safely utilized in certain clinical scenarios involving seizure-prone animals.

属性

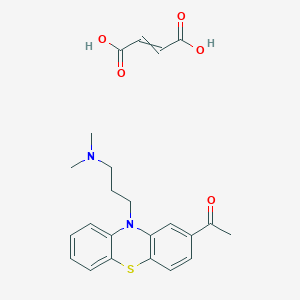

IUPAC Name |

but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.

A: this compound can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []

A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that this compound inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []

ANone: The molecular formula of this compound is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.

A: this compound is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.

ANone: this compound is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.

ANone: this compound is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.

A: While this compound itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []

A: Research suggests that this compound can affect IOP. Studies in dogs have demonstrated that intramuscular injection of this compound can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that this compound might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []

A: A study investigating the effects of this compound on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with this compound doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []

A: Research indicates that this compound can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []

A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to this compound during anesthesia in dogs. []

A: While generally considered safe when used appropriately, this compound can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。